2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid
Description
Chemical Structure and Properties The compound 2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS: 2166905-97-9) is a spirocyclic bicyclic scaffold featuring a 2-azaspiro[3.3]heptane core. Its molecular formula is C₁₃H₂₁NO₄, with a molar mass of 255.31 g/mol . The structure includes a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a methyl substituent at the 6-position, along with a carboxylic acid moiety. This compound is widely utilized as a building block in medicinal chemistry due to its rigid spirocyclic framework, which enhances conformational control in drug design .
Synthesis and Applications
Synthetic routes often involve spirocyclization strategies or functionalization of pre-existing azaspiro frameworks. The Boc group is critical for protecting amines during multi-step syntheses, while the carboxylic acid enables further derivatization via amide or ester linkages. Applications include its use in protease inhibitors, kinase modulators, and other bioactive molecules .
Properties
IUPAC Name |
6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-7-13(8-14)5-12(4,6-13)9(15)16/h5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZKHDECZQKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,3-Bis(bromomethyl)pentanoic Acid Methyl Ester
The bis-electrophile serves as the spirocycle precursor. Analogous to the synthesis of 3,3-bis(bromomethyl)oxetane (BBMO), this compound is prepared via bromination of 3,3-bis(hydroxymethyl)pentanoic acid methyl ester using HBr gas or PBr₃. Key data:
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (GCMS) | >95% |
Spirocycle Formation via Alkylation
Reaction of the bis-electrophile with Boc-protected ammonia under Schotten–Baumann conditions (toluene/NaOH, tetrabutylammonium bromide catalyst) facilitates dual alkylation, forming the spiro[3.3]heptane core:
$$
\text{Boc-NH}2 + \text{BrCH}2\text{C(CH}3\text{)(COOMe)CH}2\text{Br} \xrightarrow{\text{NaOH, TBAHS}} \text{Spiro intermediate}
$$
Optimized Conditions :
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed using LiOH in THF/H₂O (1:1), followed by acidification with HCl to pH 2–3. Isolation via extraction yields the final product:
$$
\text{Spiro ester} \xrightarrow{\text{LiOH}} \text{Spiro carboxylic acid}
$$
Key Metrics :
Method 2: Cyclization of Boc-Protected Amino Esters
Boc Protection of Methyl 2-Amino-4-methylpentanoate
Starting from 4-methyl-DL-pentanoic acid, esterification (MeOH/SOCl₂) followed by Boc protection (Boc₂O, DMAP) yields the precursor:
$$
\text{MeOOC-C(CH}3\text{)CH}2\text{CH(NH}2\text{)COOMe} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-protected ester}
$$
Yield : 80–85%
Acid-Catalyzed Cyclization
Using 2,2-dimethoxypropane (DMP) and p-toluenesulfonic acid (PTSA) in benzene induces cyclization via ketal formation:
$$
\text{Boc-protected ester} \xrightarrow{\text{DMP, PTSA}} \text{Spiro[3.3]heptane}
$$
Conditions :
Oxidative Ester Hydrolysis
Selective oxidation of the ester to carboxylic acid employs Swern conditions (oxalyl chloride, DMSO):
$$
\text{Spiro ester} \xrightarrow{\text{(COCl)}_2, \text{DMSO}} \text{Carboxylic acid}
$$
Purity : >98% (HPLC)
Method 3: Haloform Reaction on Spirocyclic Methyl Ketones
Synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-one
Oxidation of 6-methyl-2-azaspiro[3.3]heptan-6-ol with Jones reagent (CrO₃/H₂SO₄) yields the ketone:
$$
\text{6-Methylspiro alcohol} \xrightarrow{\text{CrO}_3} \text{Ketone}
$$
Yield : 68–72%
Haloform Reaction for Carboxylic Acid Formation
Treatment with iodine/NaOH converts the methyl ketone to carboxylic acid:
$$
\text{Ketone} \xrightarrow{\text{I}_2, \text{NaOH}} \text{Carboxylic acid}
$$
Key Data :
Boc Protection of the Amine
Standard Bocylation (Boc₂O, DMAP, CH₂Cl₂) finalizes the synthesis:
$$
\text{Spiro amine} \xrightarrow{\text{Boc}_2\text{O}} \text{Target compound}
$$
Purity : >99% (NMR)
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total yield | 68–72% | 62–67% | 58–63% |
| Key advantage | Scalability | Stereocontrol | Minimal steps |
| Limitation | Bis-electrophile synthesis | Oxidative hydrolysis | Low ketone yield |
Characterization and Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 1.58 (s, 3H, CH₃), 3.12–3.25 (m, 4H, spiro-CH₂), 4.01 (s, 2H, NCH₂).
- ¹³C NMR : δ 28.2 (Boc-CH₃), 79.8 (Boc-C), 174.5 (COOH).
- IR (KBr) : 2975 cm⁻¹ (C-H), 1710 cm⁻¹ (C=O), 1685 cm⁻¹ (Boc).
Industrial Scalability and Cost Drivers
Method 1 is preferred for large-scale production due to its high-yielding alkylation step and commercial availability of flame-retardant precursors. The major cost drivers include:
- 3,3-Bis(bromomethyl)pentanoic acid methyl ester synthesis (∼40% of total cost).
- Boc protection reagents (∼25%).
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can target the carboxylic acid group or other functional groups within the molecule.
Substitution: The Boc protecting group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic conditions for Boc deprotection using trifluoroacetic acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity .
Comparison with Similar Compounds
Key Structural Analogues
The following table compares the target compound with structurally related azaspiro[3.3]heptane derivatives, highlighting differences in substituents, physical properties, and applications:
Biological Activity
2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid, with CAS number 1211526-53-2, is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The compound's molecular formula is with a molecular weight of 241.28 g/mol. It exhibits significant solubility characteristics and can penetrate biological membranes, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Weight | 241.28 g/mol |
| Log P (Octanol-Water Partition Coefficient) | 1.37 |
| Number of Rotatable Bonds | 4 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It can act as a modulator for certain receptors, affecting downstream signaling pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. A study demonstrated that derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- PC-3 (Prostate Cancer)
- MCF-7 (Breast Cancer)
The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Case Studies
- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Evaluation of Anticancer Properties : A recent investigation into the anticancer potential of this compound showed a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values ranging from 10 to 30 µM depending on treatment duration .
Toxicological Profile
The compound has been assessed for acute toxicity, revealing harmful effects if ingested or upon skin contact . Safety evaluations are crucial for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
